molecular formula C27H21Cl2N3O4S B456204 5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,6-DIMETHYL-5-(4-METHYLPHENYL)-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE

5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,6-DIMETHYL-5-(4-METHYLPHENYL)-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE

Cat. No.: B456204
M. Wt: 554.4g/mol
InChI Key: PAXVMSJMOBXWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,6-DIMETHYL-5-(4-METHYLPHENYL)-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE is a complex organic compound with a molecular formula of C27H21Cl2N3O4S and a molecular weight of 554.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,6-DIMETHYL-5-(4-METHYLPHENYL)-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 2,6-dimethyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidine-3(4H)-amine to form the desired compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,6-DIMETHYL-5-(4-METHYLPHENYL)-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,6-DIMETHYL-5-(4-METHYLPHENYL)-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,6-DIMETHYL-5-(4-METHYLPHENYL)-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features.

    Bifenox: A related compound used as a herbicide with a similar phenoxy group.

Uniqueness

5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,6-DIMETHYL-5-(4-METHYLPHENYL)-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C27H21Cl2N3O4S

Molecular Weight

554.4g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-N-[2,6-dimethyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]furan-2-carboxamide

InChI

InChI=1S/C27H21Cl2N3O4S/c1-14-4-6-17(7-5-14)23-15(2)37-26-24(23)27(34)32(16(3)30-26)31-25(33)22-11-9-19(36-22)13-35-21-10-8-18(28)12-20(21)29/h4-12H,13H2,1-3H3,(H,31,33)

InChI Key

PAXVMSJMOBXWCL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C(=N3)C)NC(=O)C4=CC=C(O4)COC5=C(C=C(C=C5)Cl)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C(=N3)C)NC(=O)C4=CC=C(O4)COC5=C(C=C(C=C5)Cl)Cl)C

Origin of Product

United States

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